molecular formula C13H8O2 B104059 1H-Phenalene-1,3(2H)-dione CAS No. 5821-59-0

1H-Phenalene-1,3(2H)-dione

Cat. No.: B104059
CAS No.: 5821-59-0
M. Wt: 196.2 g/mol
InChI Key: VTZCFZARCVFOBV-UHFFFAOYSA-N
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Description

1H-Phenalene-1,3(2H)-dione, also known as phenalenone, is an organic compound with the molecular formula C13H8O2. It is a polycyclic aromatic ketone that is structurally related to naphthalene. This compound is known for its unique photophysical properties and has been extensively studied for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Phenalene-1,3(2H)-dione can be synthesized through several methods. One common approach involves the oxidation of phenalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of phenalene. This method is preferred due to its efficiency and scalability. The use of catalysts such as vanadium pentoxide or platinum can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1H-Phenalene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form phenalenone derivatives.

    Reduction: Reduction reactions can convert it to phenalene or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenalenone ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Phenalenone derivatives.

    Reduction: Phenalene, reduced phenalenone.

    Substitution: Halogenated phenalenone, nitrophenalenone.

Scientific Research Applications

1H-Phenalene-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a photochemical probe to study singlet oxygen generation and quenching.

    Biology: Its photophysical properties make it useful in studying biological systems, particularly in photodynamic therapy.

    Industry: It is used in the synthesis of dyes, pigments, and other organic compounds.

Comparison with Similar Compounds

1H-Phenalene-1,3(2H)-dione can be compared with other similar compounds such as:

    Phenanthrenequinone: Similar in structure but differs in its photophysical properties.

    Anthraquinone: Another polycyclic aromatic ketone with different reactivity and applications.

    Naphthoquinone: Structurally related but with distinct chemical behavior.

Uniqueness: this compound is unique due to its high efficiency in generating singlet oxygen and its versatile applications in various scientific fields. Its ability to undergo multiple types of chemical reactions also adds to its distinctiveness.

Properties

IUPAC Name

phenalene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCFZARCVFOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973775
Record name 1H-Phenalene-1,3(2H)-dione
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5821-59-0
Record name 1H-Phenalene-1,3(2H)-dione
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Record name 1H-Phenalene-1,3(2H)-dione
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Record name 5821-59-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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